molecular formula C12H18O B14230932 4-Ethenylidenedec-1-YN-3-OL CAS No. 651020-57-4

4-Ethenylidenedec-1-YN-3-OL

Cat. No.: B14230932
CAS No.: 651020-57-4
M. Wt: 178.27 g/mol
InChI Key: AFXPBEMTURREOC-UHFFFAOYSA-N
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Description

4-Ethenylidenedec-1-YN-3-OL is an organic compound with the molecular formula C12H18O It is characterized by the presence of an alkyne group (triple bond) and a hydroxyl group (OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylidenedec-1-YN-3-OL can be achieved through several methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate aldehyde under controlled conditions. The reaction typically requires a nitrogen atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Ethenylidenedec-1-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

4-Ethenylidenedec-1-YN-3-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethenylidenedec-1-YN-3-OL involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenylidenedec-1-YN-3-OL is unique due to its specific combination of functional groups and carbon chain length. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

651020-57-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-4-7-8-9-10-11(5-2)12(13)6-3/h3,12-13H,2,4,7-10H2,1H3

InChI Key

AFXPBEMTURREOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C=C)C(C#C)O

Origin of Product

United States

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